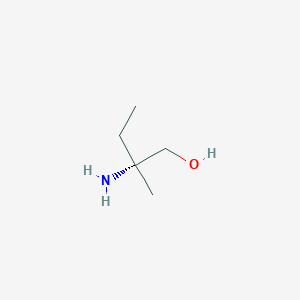

(R)-2-Amino-2-methylbutan-1-ol

CAS No.:

Cat. No.: VC15775579

Molecular Formula: C5H13NO

Molecular Weight: 103.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H13NO |

|---|---|

| Molecular Weight | 103.16 g/mol |

| IUPAC Name | (2R)-2-amino-2-methylbutan-1-ol |

| Standard InChI | InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3/t5-/m1/s1 |

| Standard InChI Key | QHKGDMNPQAZMKD-RXMQYKEDSA-N |

| Isomeric SMILES | CC[C@](C)(CO)N |

| Canonical SMILES | CCC(C)(CO)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(R)-2-Amino-2-methylbutan-1-ol has the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol. Its IUPAC name, (2R)-2-amino-2-methylbutan-1-ol, reflects the presence of an amino group (-NH₂) and a hydroxyl group (-OH) on adjacent carbon atoms, with a methyl branch at the chiral center (C2). The R configuration at this center is critical for its biological activity and synthetic utility, as enantiomeric purity often dictates pharmacological efficacy.

The compound’s structure is further defined by its Standard InChIKey (QHKGDMNPQAZMKD-RXMQYKEDSA-N) and isomeric SMILES (CCC@(CO)N), which encode its stereochemical arrangement. These identifiers facilitate precise communication of its configuration in databases and synthetic workflows.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₃NO | |

| Molecular Weight | 103.16 g/mol | |

| IUPAC Name | (2R)-2-amino-2-methylbutan-1-ol | |

| Standard InChI | InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3/t5-/m1/s1 | |

| Isomeric SMILES | CCC@(CO)N |

Synthesis and Production Methods

Biocatalytic Approaches

Recent advancements in synthetic biology have enabled the production of chiral amino alcohols via engineered microbial pathways. For example, E. coli strains modified with 2-keto acid decarboxylase and dehydrogenase enzymes can convert glucose into structurally similar alcohols, such as 2-methyl-1-butanol . While direct evidence for (R)-2-amino-2-methylbutan-1-ol synthesis via this method is limited, the enzymatic resolution of racemic mixtures remains a plausible route.

Chemical Synthesis

The compound is typically synthesized through halogenation of pentane derivatives or oxo processes, which introduce functional groups selectively . Asymmetric synthesis strategies, such as the use of chiral catalysts or enantioselective reducing agents, ensure the retention of the R configuration. For instance, the reduction of 2-amino-2-methylbutanal with a chiral borane complex could yield the target alcohol with high enantiomeric excess.

Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Peaks corresponding to the methyl group (δ ~1.2 ppm), hydroxyl proton (δ ~1.5 ppm), and amino protons (δ ~3.0 ppm) are expected.

-

¹³C NMR: Signals for the chiral carbon (C2) and adjacent carbons would resolve around δ 60–70 ppm.

Mass Spectrometry: The molecular ion peak at m/z 103 confirms the molecular weight, while fragmentation patterns reveal the loss of -OH (17 Da) and -NH₂ (16 Da) groups.

Applications in Pharmaceutical and Chemical Industries

Chiral Building Blocks

(R)-2-Amino-2-methylbutan-1-ol is a versatile intermediate in the synthesis of enantiomerically pure drugs. Its amino and hydroxyl groups enable condensation reactions to form heterocycles, such as oxazolidinones, which are prevalent in antibiotics like linezolid.

Catalysis

The compound’s chiral center makes it a candidate for asymmetric catalysis. For example, it could serve as a ligand in transition metal complexes to induce enantioselectivity in hydrogenation reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume